molecular formula C12H15ClO3 B8786681 Ethyl 4-(3-chloropropoxy)benzoate CAS No. 75912-94-6

Ethyl 4-(3-chloropropoxy)benzoate

Cat. No.: B8786681
CAS No.: 75912-94-6
M. Wt: 242.70 g/mol
InChI Key: YFDLROMCCHVJSR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloropropoxy)benzoate (chemical formula: C₁₂H₁₅ClO₃) is a benzoate ester derivative with a 3-chloropropoxy substituent at the para position of the aromatic ring. It is widely recognized as a key intermediate in pharmaceutical synthesis, particularly for precursors to dronedarone, a medication used to treat cardiac arrhythmias .

Properties

CAS No.

75912-94-6

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 4-(3-chloropropoxy)benzoate

InChI

InChI=1S/C12H15ClO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9H2,1H3

InChI Key

YFDLROMCCHVJSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of ethyl 4-(3-chloropropoxy)benzoate, highlighting differences in substituents, synthesis methods, and applications:

Compound Name Key Substituents Synthesis Method Purity/Yield Applications Stability/Features
This compound 3-Chloropropoxy, ethyl ester Alkylation with 1-bromo-3-chloropropane 93.7% yield Pharmaceutical intermediate Stable crystal structure
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate Nitro, methoxy, 3-chloropropoxy Nitration in HNO₃/AcOH 94–97% purity Synthetic intermediate Crystallizes from acetonitrile
Ethyl 4-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)butanoate Epoxide, methoxy, butanoate Epoxidation with m-CPBA >95% purity Insecticide formulations Stable for 24 months at 0–5°C
Ethyl 4-(dimethylamino)benzoate Dimethylamino, ethyl ester Diazotization and coupling N/A Co-initiator in resin cements High reactivity in resins
Ethyl 4-aminobenzoate Amino, ethyl ester Diazotization and neutralization N/A Dye/pharmaceutical precursor Brown solid post-crystallization

Physical and Chemical Properties

  • Melting Points : this compound melts at 384 K , while nitro derivatives remain oils until crystallization .
  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization than methacrylate analogs .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) Key Peaks ¹³C NMR (δ, ppm) Key Peaks
This compound 8.02 (d, J=9.2 Hz, 2H; ArH), 4.38–4.33 (m, 2H; OCH₂) 166.8 (C=O), 114.5–161.2 (ArC)
Ethyl 4-aminobenzoate 6.75 (d, J=8.4 Hz, 2H; ArH), 4.30 (q, J=7.1 Hz, 2H; OCH₂) 167.2 (C=O), 119.8–152.1 (ArC)

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